molecular formula C21H34N2O3 B563606 rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt CAS No. 1216491-66-5

rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt

Cat. No.: B563606
CAS No.: 1216491-66-5
M. Wt: 362.514
InChI Key: QXNTZPDIWAFVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt involves synthetic routes that typically include the reaction of 4-hydroxy-4-(3-pyridyl)butanoic acid with dicyclohexylamine. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and stability of the final product . Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and quality .

Chemical Reactions Analysis

rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt undergoes various chemical reactions, including:

Scientific Research Applications

rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt involves its interaction with specific molecular targets and pathways. It is known to affect nicotinic acetylcholine receptors, influencing neurotransmitter release and signal transduction processes. This interaction can lead to various physiological and biochemical effects, making it a valuable compound for studying the effects of nicotine and related substances .

Comparison with Similar Compounds

rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific applications and chemical properties.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;4-hydroxy-4-pyridin-3-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H11NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;11-8(3-4-9(12)13)7-2-1-5-10-6-7/h11-13H,1-10H2;1-2,5-6,8,11H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNTZPDIWAFVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC(=CN=C1)C(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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